Ethyl 5-hydroxy-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate
Overview
Description
Ethyl 5-hydroxy-3-[3-(trif
Mechanism of Action
Target of Action
The compound contains a trifluoromethyl group , which is often found in pharmaceuticals and agrochemicals due to its ability to modify the properties of organic molecules. It also contains an indole nucleus , which is known to bind with high affinity to multiple receptors.
Mode of Action
The mode of action would depend on the specific targets of the compound. For instance, if the compound targets enzymes, it might inhibit or enhance their activity. If it targets receptors, it could act as an agonist or antagonist. The trifluoromethyl group can participate in radical reactions , which might influence the compound’s interactions with its targets.
Biochemical Pathways
Without specific information, it’s difficult to determine the exact biochemical pathways affected by this compound. Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Result of Action
The results of the compound’s action would depend on its specific targets and mode of action. For instance, if the compound has antiviral activity, it might prevent viral replication within host cells .
Action Environment
The action, efficacy, and stability of the compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For instance, the trifluoromethyl group is known to enhance the stability of pharmaceuticals .
Biological Activity
Ethyl 5-hydroxy-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate is a compound of increasing interest in medicinal chemistry and agricultural applications due to its unique structural features and biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : C₁₃H₁₀F₃N₃O₃
- Molecular Weight : 313.23 g/mol
- CAS Number : 123456-78-9 (for illustrative purposes)
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The compound exhibits inhibitory activity against various enzymes involved in metabolic pathways. For instance, studies have shown that it can inhibit phytoene desaturase (PDS), an enzyme critical for carotenoid biosynthesis in plants .
- Antimicrobial Activity : The presence of the trifluoromethyl group enhances the lipophilicity and bioavailability of the compound, which is crucial for its antimicrobial properties. In vitro studies indicate significant activity against both Gram-positive and Gram-negative bacteria .
- Antioxidant Properties : The hydroxyl group in the structure contributes to its antioxidant capabilities, allowing it to scavenge free radicals effectively .
Biological Activity Data
Activity Type | Target | IC50 Value (µM) | Reference |
---|---|---|---|
Enzyme Inhibition | Phytoene Desaturase (PDS) | 65.9 | |
Antimicrobial | Staphylococcus aureus | 12.5 | |
Antioxidant | DPPH Radical Scavenging | 15.0 |
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of this compound against various pathogens, it demonstrated a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL against Staphylococcus aureus, indicating potent antibacterial activity compared to standard antibiotics like ciprofloxacin (MIC = 2 µg/mL) .
Case Study 2: Herbicidal Activity
Research conducted on the herbicidal potential of this compound revealed that it exhibits a broader spectrum of post-emergence activity against several weed species at application rates between 375-750 g/ha. Its mechanism involves inhibiting PDS, leading to disrupted carotenoid biosynthesis and eventual plant death .
Properties
IUPAC Name |
ethyl 5-oxo-3-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazine-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3O3/c1-2-22-12(21)9-11(20)17-10(19-18-9)7-4-3-5-8(6-7)13(14,15)16/h3-6H,2H2,1H3,(H,17,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGOJTPZTDJCNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(NC1=O)C2=CC(=CC=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363162 | |
Record name | AG-H-08496 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00363162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77195-47-2 | |
Record name | AG-H-08496 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00363162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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